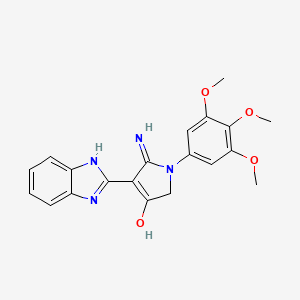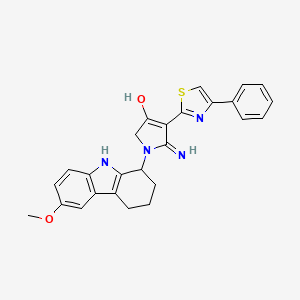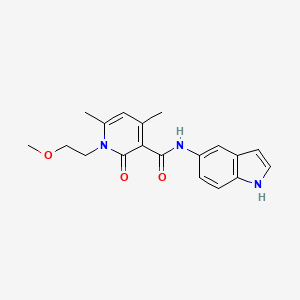
4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyethylamine with thiocarbohydrazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of substituted triazoles with varying functional groups.
Wissenschaftliche Forschungsanwendungen
4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of 4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with target proteins, leading to changes in their structure and activity. These interactions can affect various cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5-chloro-2-methoxybenzamide: Known for its serotoninergic and dopaminergic activity.
4-amino-5-hydroxymethyl-2-methylpyrimidine: An aminopyrimidine with various biological activities.
Imidazol-4-ones: Five-membered heterocyclic rings with applications in natural products, medicine, and agriculture.
Uniqueness
4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern and the presence of both amino and thiol groups. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-amino-3-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4OS/c1-10-3-2-4-7-8-5(11)9(4)6/h2-3,6H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLYMKNSHHRTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NNC(=S)N1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid](/img/structure/B603261.png)
![4-(1H-benzimidazol-2-yl)-1-[1-(furan-2-yl)propan-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603264.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603265.png)
![7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B603266.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603268.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B603270.png)
![1-(2-methoxyethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B603272.png)

![2-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B603276.png)

![2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B603280.png)
![2-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603281.png)
